![molecular formula C21H18ClNO2 B12588481 5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide CAS No. 648923-94-8](/img/structure/B12588481.png)
5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 3’-methyl[1,1’-biphenyl]-3-ylmethanol.
Esterification: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is esterified using a suitable alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid.
Amidation: The ester is then converted to the corresponding amide by reacting it with 3’-methyl[1,1’-biphenyl]-3-ylmethanol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure 5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for alkoxy substitution.
Major Products
Oxidation: Formation of 5-chloro-2-oxo-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide.
Reduction: Formation of 2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide.
Substitution: Formation of 5-amino-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The biphenyl moiety can enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methoxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide: Similar structure but with a methoxy group instead of a hydroxy group.
5-Chloro-2-hydroxy-N-[(3’-methylphenyl)methyl]benzamide: Similar structure but without the biphenyl moiety.
2-Hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide: Similar structure but without the chloro group.
Uniqueness
The presence of both the chloro and hydroxy groups, along with the biphenyl moiety, makes 5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide unique
Eigenschaften
CAS-Nummer |
648923-94-8 |
|---|---|
Molekularformel |
C21H18ClNO2 |
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-N-[[3-(3-methylphenyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO2/c1-14-4-2-6-16(10-14)17-7-3-5-15(11-17)13-23-21(25)19-12-18(22)8-9-20(19)24/h2-12,24H,13H2,1H3,(H,23,25) |
InChI-Schlüssel |
SAITWDQZKNHTCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12588398.png)
![Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]-](/img/structure/B12588406.png)
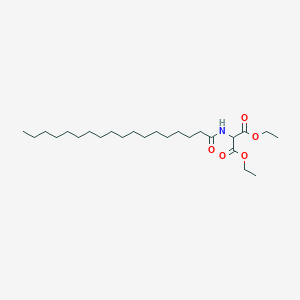

![2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]-](/img/structure/B12588430.png)
![Acetamide,N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12588434.png)
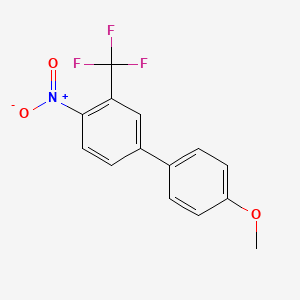
![4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide](/img/structure/B12588443.png)
![Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate](/img/structure/B12588451.png)
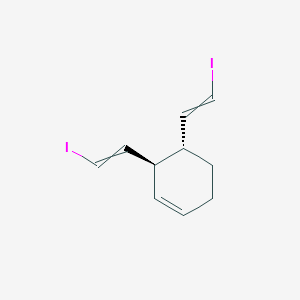
![1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl-](/img/structure/B12588459.png)
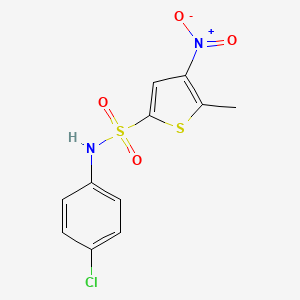
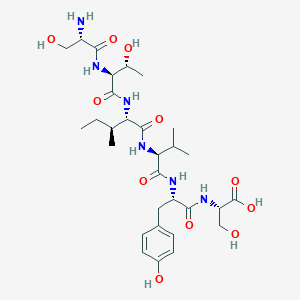
![4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol](/img/structure/B12588471.png)
